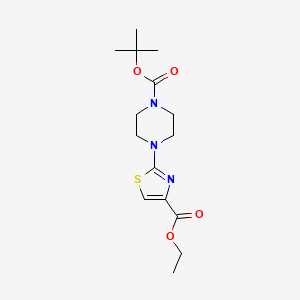

Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-YL)thiazole-4-carboxylate

Descripción

Chemical Classification and Significance

Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)thiazole-4-carboxylate belongs to the class of thiazole-4-carboxylic acid esters, which are recognized for their diverse biological activities and synthetic versatility. The compound represents a protected form of a piperazine-thiazole hybrid, where the tert-butoxycarbonyl group serves as a temporary protecting group for one of the nitrogen atoms in the piperazine ring. This protection strategy is commonly employed in multi-step synthetic sequences to prevent unwanted side reactions and enable selective functionalization at other sites. The significance of this compound extends beyond its immediate synthetic utility, as it serves as a key intermediate in the preparation of various bioactive molecules with potential applications in medicinal chemistry.

The heterocyclic nature of this compound places it within the broader category of nitrogen and sulfur-containing heterocycles, which constitute more than 85 percent of all biologically active chemical entities. This statistical prevalence underscores the fundamental importance of heterocyclic compounds in drug discovery and development. The thiazole component contributes to the compound's potential for diverse biological activities, while the piperazine moiety enhances its pharmacokinetic properties through improved water solubility and bioavailability. The ester functionality at the thiazole-4-position provides additional opportunities for structural modification and optimization of biological activity.

Historical Development of Thiazole-Piperazine Hybrid Compounds

The development of thiazole-piperazine hybrid compounds represents a convergence of two distinct but complementary research trajectories in heterocyclic chemistry. Thiazole chemistry has evolved significantly since the pioneering work of Hofmann and Hantzsch, with substantial contributions from Bogert and co-workers that expanded the field considerably. The establishment of thiazole ring importance in cyanine dyes by Mills further demonstrated the commercial value of thiazole derivatives, leading to their widespread adoption in various applications including photographic sensitizers and pharmaceutical agents.

The parallel development of piperazine chemistry has focused on exploiting the unique properties of this six-membered ring containing two nitrogen atoms at positions 1 and 4. The piperazine scaffold has been recognized as a privileged structure in drug discovery, with over 39 Food and Drug Administration-approved drugs containing the piperazine ring. The combination of these two heterocyclic systems into hybrid molecules represents a relatively recent advancement in medicinal chemistry, driven by the understanding that such combinations can provide enhanced biological activities and improved pharmacological profiles.

Research into thiazole-piperazine hybrids has demonstrated their potential across various therapeutic areas, including antimalarial, antitumor, and analgesic applications. The systematic exploration of these hybrid systems has revealed structure-activity relationships that guide the rational design of new therapeutic agents. Recent studies have identified specific thiazole-piperazine derivatives with remarkable biological activities, such as compound 2291-61, which demonstrated an antiplasmodial EC50 of 102 nanomolar against the chloroquine-resistant Dd2 strain with a selectivity of over 140.

Structural Components and Key Features

The molecular architecture of this compound can be systematically analyzed through its constituent structural elements. The thiazole ring forms the central heterocyclic core, featuring a five-membered ring containing both nitrogen and sulfur atoms in a 1,3-relationship. This arrangement provides the compound with unique electronic properties, including the ability to participate in hydrogen bonding interactions and serve as both hydrogen bond donor and acceptor through its nitrogen atom. The thiazole ring's aromatic character contributes to the overall stability of the molecule while providing a platform for additional substitution.

The piperazine component exists as a six-membered saturated ring containing two nitrogen atoms in the 1,4-positions. This structural feature is particularly significant for pharmacological applications, as it provides two basic nitrogen centers that can enhance water solubility and facilitate interactions with biological targets. The conformational flexibility of the piperazine ring allows for adaptation to various binding sites, making it a versatile pharmacophore. One nitrogen atom of the piperazine ring is directly connected to the thiazole system, while the other bears the tert-butoxycarbonyl protecting group.

The ethyl carboxylate group at the thiazole-4-position serves multiple functions within the molecular structure. This ester functionality provides a site for potential hydrolysis or transesterification reactions, enabling conversion to other derivatives such as acids, amides, or alternative esters. The electron-withdrawing nature of the carboxylate group also influences the electronic properties of the thiazole ring, potentially affecting its reactivity and biological activity. The spatial arrangement of these functional groups creates a three-dimensional structure that can interact with biological targets through multiple binding modes.

The following table summarizes the key structural parameters of this compound:

Importance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends across multiple dimensions, reflecting its utility as both a synthetic intermediate and a model compound for studying hybrid heterocyclic systems. The compound exemplifies the modern approach to drug design that focuses on combining multiple pharmacophores within a single molecular framework to achieve enhanced biological activity and improved pharmacological properties. This strategy has become increasingly important as researchers seek to address the growing complexity of therapeutic targets and the need for drugs with multiple mechanisms of action.

From a synthetic perspective, the compound serves as a valuable building block for the preparation of more complex molecular architectures. The presence of multiple reactive sites, including the protected piperazine nitrogen, the thiazole ring, and the ester functionality, provides numerous opportunities for further chemical modification. Researchers have utilized this compound in parallel synthesis approaches to generate libraries of diverse thiazole-piperazine derivatives for biological screening. Such combinatorial approaches have proven particularly effective in drug discovery programs where rapid access to structural diversity is essential for identifying lead compounds.

The compound's role in advancing understanding of structure-activity relationships in heterocyclic chemistry cannot be overstated. Studies involving thiazole-piperazine hybrids have revealed important insights into how the spatial arrangement of heterocyclic rings affects biological activity. For example, research has shown that the introduction of piperazine moieties at specific positions of thiazole derivatives can enhance their biological activity, providing guidance for the rational design of new therapeutic agents. The antinociceptive effects observed with certain thiazole-piperazine derivatives demonstrate the potential of this compound class for pain management applications.

The importance of this compound in protein degrader building block research has emerged as a particularly significant application. The targeted protein degradation field represents a rapidly advancing area of drug discovery, where compounds like this compound serve as crucial intermediates in the synthesis of molecules capable of inducing the degradation of specific proteins within cells. This application highlights the compound's relevance to cutting-edge therapeutic approaches that go beyond traditional enzyme inhibition or receptor modulation.

Propiedades

IUPAC Name |

ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4S/c1-5-21-12(19)11-10-23-13(16-11)17-6-8-18(9-7-17)14(20)22-15(2,3)4/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJUXJZFRSYXDIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)N2CCN(CC2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90697463 | |

| Record name | tert-Butyl 4-[4-(ethoxycarbonyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867065-53-0 | |

| Record name | tert-Butyl 4-[4-(ethoxycarbonyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)thiazole-4-carboxylate (commonly referred to as EBPT) is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, which is known for its diverse biological properties, including antibacterial and anticancer activities. The incorporation of a piperazine moiety enhances its pharmacological profile, making it a subject of interest in drug discovery.

Structure and Composition

The molecular formula of EBPT is C₁₅H₂₃N₃O₄S, with a molecular weight of 341.43 g/mol. The compound contains a thiazole ring substituted at the 2-position with an ethyl ester group and a piperazine ring at the 4-position, which is protected by a tert-butoxycarbonyl (Boc) group.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₃N₃O₄S |

| Molecular Weight | 341.43 g/mol |

| CAS Number | 867065-53-0 |

| MDL Number | MFCD08445626 |

| Hazard Classification | Irritant |

Anticancer Activity

Recent studies have indicated that compounds containing thiazole moieties can exhibit significant anticancer properties. Specifically, EBPT has been investigated for its ability to induce ferroptosis, a form of regulated cell death characterized by the accumulation of lipid peroxides. Research has shown that thiazoles with electrophilic groups can selectively target and inhibit glutathione peroxidase 4 (GPX4), an enzyme crucial for cellular redox balance.

Case Study: Ferroptosis Induction

In a study published in Nature Communications, researchers synthesized various thiazole derivatives and evaluated their ability to induce ferroptosis in cancer cells. EBPT was found to interact covalently with GPX4, leading to increased lipid peroxidation and subsequent cell death. The study highlighted the potential of EBPT as a lead compound for developing novel anticancer agents targeting ferroptosis pathways .

The mechanism through which EBPT exerts its biological effects primarily involves the covalent modification of target proteins, particularly those involved in redox signaling and apoptosis pathways. The electrophilic nature of the thiazole ring allows it to form adducts with thiol-containing amino acids in proteins, leading to functional inhibition.

Target Proteins

- Glutathione Peroxidase 4 (GPX4) : Inhibition leads to ferroptosis by disrupting lipid peroxide detoxification.

- PI3-Kinase Pathway : Some studies suggest that similar compounds may affect PI3K signaling, which is critical in cancer progression .

Research Findings Summary

A summary of key findings from various studies on EBPT and related compounds is presented below:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)thiazole-4-carboxylate has been explored for its potential in drug discovery, particularly as a building block in the synthesis of biologically active compounds. The thiazole ring is known for its role in various pharmacologically active molecules.

Case Study: Anticancer Activity

Research has indicated that derivatives of thiazole compounds exhibit anticancer properties. For instance, a study demonstrated that thiazole derivatives could inhibit the proliferation of cancer cells through specific mechanisms such as inducing apoptosis and inhibiting cell cycle progression. This compound serves as a precursor to synthesize such derivatives, enhancing their efficacy against various cancer types.

Synthetic Organic Chemistry

This compound is utilized as an intermediate in the synthesis of other complex organic molecules. The presence of both thiazole and piperazine moieties allows for diverse modifications and functionalizations.

Synthesis Pathways

The synthesis of this compound can be achieved through various methods, including:

- Reaction of ethyl 2-bromothiazole-4-carboxylate with tert-butoxycarbonyl-piperazine.

This pathway highlights its utility in generating more complex structures with potential biological activity.

Protein Degradation Research

Recent studies have focused on the role of small molecules in targeted protein degradation, a novel therapeutic strategy. This compound is identified as a building block for synthesizing compounds that can modulate protein interactions.

Example Application

In a study aimed at developing targeted protein degraders, researchers synthesized analogs based on this compound, demonstrating enhanced selectivity and efficacy in degrading specific proteins involved in disease pathways.

Data Table: Summary of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agent precursor | Induces apoptosis in cancer cell lines |

| Synthetic Organic Chemistry | Intermediate for complex organic synthesis | Synthesis via ethyl 2-bromothiazole pathway |

| Protein Degradation Research | Building block for targeted protein degraders | Enhanced selectivity in degrading disease-related proteins |

Comparación Con Compuestos Similares

Key Observations :

- The target compound and the pyridine derivative in share Boc protection but differ in core heterocycles (thiazole vs. pyridine). Thiazole’s sulfur atom confers distinct electronic properties compared to pyridine’s nitrogen.

- The aminomethyl derivative (CAS 96929-05-4) replaces the piperazine with a Boc-protected primary amine, reducing steric bulk but limiting coordination capacity .

- The unprotected piperazine analog (CAS 104481-24-5) lacks Boc, rendering it more reactive but less stable under oxidative or acidic conditions .

Physicochemical and Stability Profiles

- Solubility : Boc-protected derivatives (target compound, CAS 96929-05-4, and CAS 944450-81-1) exhibit higher lipophilicity than the unprotected piperazine analog due to the hydrophobic tert-butyl group.

- Reactivity : The pentafluorophenyl ester (CAS 944450-81-1) is highly reactive in nucleophilic acyl substitution, making it suitable for peptide coupling, whereas ethyl esters (target compound, CAS 96929-05-4, CAS 104481-24-5) are more stable .

- Stability : Boc protection enhances shelf life by preventing amine degradation. The discontinued status of CAS 104481-24-5 likely reflects instability during storage or synthesis.

Commercial Availability and Pricing

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)thiazole-4-carboxylate, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions:

- Step 1: Coupling of tert-butoxycarbonyl (Boc)-protected piperazine with a thiazole precursor.

- Step 2: Esterification to introduce the ethyl carboxylate group.

Key parameters include: - Temperature: Maintain 0–5°C during Boc protection to prevent side reactions .

- Solvent: Use dimethylformamide (DMF) or dichloromethane (DCM) for coupling reactions .

- Catalysts: Employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N-hydroxysuccinimide (NHS) for amide bond formation .

Yield optimization requires purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What analytical techniques are most reliable for characterizing this compound’s structural integrity?

- NMR Spectroscopy: H and C NMR confirm the presence of the Boc group (δ ~1.4 ppm for tert-butyl), piperazine protons (δ ~3.2–3.5 ppm), and thiazole protons (δ ~7.5–8.5 ppm) .

- Mass Spectrometry (ESI-MS): Molecular ion peaks at m/z ~367.2 [M+H] validate the molecular formula .

- IR Spectroscopy: Stretching frequencies at ~1700 cm (ester C=O) and ~1650 cm (amide C=O) confirm functional groups .

Q. How does the compound’s stability vary under different storage conditions?

- Short-term stability: Stable at room temperature (20–25°C) in inert atmospheres for ≤30 days.

- Long-term stability: Store at –20°C in anhydrous DMSO or ethanol to prevent hydrolysis of the ester group .

- pH sensitivity: Degrades rapidly in acidic (pH <3) or alkaline (pH >9) conditions due to Boc deprotection or ester hydrolysis .

Advanced Research Questions

Q. What methodologies are used to evaluate its pharmacological activity and target selectivity?

- In vitro assays:

- Computational docking: Use AutoDock Vina to predict binding affinities to target proteins (e.g., PI3K or mTOR) .

Q. How can structural modifications enhance its bioactivity or reduce off-target effects?

- Piperazine ring substitution: Replace Boc with acetyl or tosyl groups to alter lipophilicity and blood-brain barrier penetration .

- Thiazole ring functionalization: Introduce electron-withdrawing groups (e.g., –NO) at the 4-position to improve binding affinity .

- Ester-to-amide conversion: Replace the ethyl ester with a methylamide to enhance metabolic stability .

Q. What experimental designs address contradictions in reported biological data?

- Control experiments: Include positive controls (e.g., staurosporine for cytotoxicity) and validate assay reproducibility across labs .

- Dose-response curves: Test concentrations from 1 nM–100 µM to identify non-specific effects at high doses .

- Orthogonal assays: Confirm target engagement using surface plasmon resonance (SPR) alongside enzymatic assays .

Q. How can computational modeling guide the optimization of its pharmacokinetic properties?

- ADME prediction: Use SwissADME to assess logP (optimal range: 2–3), topological polar surface area (<90 Ų for oral bioavailability), and cytochrome P450 interactions .

- Molecular dynamics (MD): Simulate binding stability in aqueous environments (GROMACS software) to prioritize derivatives with prolonged target residence times .

Q. What in vivo models are suitable for evaluating therapeutic potential?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.